1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole
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Overview
Description
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloropyridine moiety attached to an indole structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole typically involves the reaction of 6-chloropyridine-3-carbonyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction may trigger a cascade of biochemical events, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-chloropyridine-3-carbonyl)pyrrolidin-3-ol
- Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate
- Fluorinated pyridines
Uniqueness
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-10-8-11-4-2-3-5-13(11)18(10)15(19)12-6-7-14(16)17-9-12/h6-7,9-11,13H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAGWUIINBDNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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